Dovitinib dilactic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
多维替尼 (TKI-258) 二乳酸是一种多靶点受体酪氨酸激酶抑制剂。它对 III 类受体酪氨酸激酶,如 FMS 样酪氨酸激酶 3 和 c-Kit,特别有效,其 50% 抑制浓度值分别为 1 纳摩尔和 2 纳摩尔。 此外,它还靶向 IV 类受体酪氨酸激酶,如成纤维细胞生长因子受体 1 和成纤维细胞生长因子受体 3,以及 V 类受体酪氨酸激酶,如血管内皮生长因子受体 1 至血管内皮生长因子受体 4,其 50% 抑制浓度值范围为 8 至 13 纳摩尔 .
作用机制
多维替尼 (TKI-258) 二乳酸通过抑制参与肿瘤生长和血管生成的多种受体酪氨酸激酶来发挥其作用。与许多仅靶向血管内皮生长因子的激酶抑制剂不同,多维替尼抑制成纤维细胞生长因子途径中的受体,以及血管内皮生长因子和血小板衍生生长因子。 这种抑制导致肿瘤细胞增殖的抑制和肿瘤细胞死亡的诱导 .
生化分析
Biochemical Properties
Dovitinib dilactic acid plays a crucial role in inhibiting biochemical reactions associated with cancer progression. It interacts with enzymes such as FLT3, c-Kit, CSF-1R, FGFR1, FGFR3, VEGFR1, VEGFR2, VEGFR3, PDGFRα, and PDGFRβ. These interactions involve binding to the ATP-binding sites of these kinases, thereby blocking their enzymatic activity and interfering with downstream signaling pathways essential for cancer cell survival and proliferation .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by inhibiting cell signaling pathways, altering gene expression, and disrupting cellular metabolism. Specifically, this compound inhibits the VEGF pathway, which is critical for angiogenesis, and the FGF pathway, which is involved in cell growth and differentiation. This inhibition leads to reduced tumor growth and metastasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding sites of specific kinases, thereby inhibiting their activity. This inhibition blocks the phosphorylation of downstream signaling molecules, leading to the suppression of pathways such as the PI3K/AKT and MAPK/ERK pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. By inhibiting these pathways, this compound effectively reduces tumor growth and induces apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on kinase activity and tumor growth for several weeks. Prolonged exposure can lead to adaptive resistance mechanisms in cancer cells, necessitating combination therapies to sustain its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity. At higher doses, this compound can cause adverse effects such as weight loss, gastrointestinal disturbances, and hematological toxicity. These dose-dependent effects highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolites are then excreted through the bile and urine. This compound can also affect metabolic flux by altering the levels of key metabolites involved in cell proliferation and survival, further contributing to its anti-cancer effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and distribution. The compound tends to accumulate in tumor tissues due to its high affinity for RTKs overexpressed in cancer cells, enhancing its therapeutic efficacy .
Subcellular Localization
This compound localizes primarily in the cytoplasm, where it interacts with its target kinases. It does not require specific targeting signals or post-translational modifications for its activity. Its localization can influence its function, as it needs to be in proximity to its target kinases to exert its inhibitory effects effectively .
准备方法
合成路线和反应条件
多维替尼 (TKI-258) 二乳酸的合成涉及多个步骤,从市售的起始原料开始 最后一步涉及通过与乳酸的中和反应形成二乳酸盐 .
工业生产方法
多维替尼 (TKI-258) 二乳酸的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产反应、高效纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
多维替尼 (TKI-258) 二乳酸经历各种化学反应,包括:
氧化: 该反应涉及氧气的添加或氢的去除,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 该反应涉及氢的添加或氧的去除,通常使用硼氢化钠或氢化铝锂等还原剂。
常用试剂和条件
氧化: 常用试剂包括过氧化氢和高锰酸钾,通常在酸性或碱性条件下进行。
还原: 常用试剂包括硼氢化钠和氢化铝锂,通常在无水条件下进行。
主要产物
从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化反应可能产生羟基化或酮衍生物,而还原反应可能产生还原或氢化衍生物 .
科学研究应用
多维替尼 (TKI-258) 二乳酸具有广泛的科学研究应用,包括:
化学: 它被用作工具化合物,用于研究受体酪氨酸激酶的抑制和开发新的激酶抑制剂。
生物学: 它被用于研究受体酪氨酸激酶在各种生物过程中的作用,例如细胞信号传导、增殖和分化。
医学: 它正在被研究作为治疗各种癌症的潜在治疗剂,包括急性髓系白血病和多发性骨髓瘤。
相似化合物的比较
类似化合物
吉特瑞替尼: 另一种具有类似作用机制的多靶点受体酪氨酸激酶抑制剂。
坦度替尼: 靶向类似途径的受体酪氨酸激酶抑制剂。
KW-2449: 一种具有重叠靶点的多靶点受体酪氨酸激酶抑制剂
独特性
多维替尼 (TKI-258) 二乳酸在以高效力抑制广泛的受体酪氨酸激酶方面是独一无二的。 它多靶点的方法使其能够有效地抑制肿瘤生长和血管生成,使其成为治疗各种癌症的有希望的候选药物 .
属性
IUPAC Name |
4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O.2C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;2*1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2*2,4H,1H3,(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLPVQZYQCGXOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN6O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the primary molecular targets of Dovitinib Dilactic Acid and how does its action affect downstream signaling pathways in cancer cells?
A1: this compound primarily targets Tropomyosin receptor kinases (TRKs) [, ]. In TRK fusion-positive colon cancer cells, this compound inhibits the activity of these kinases. This inhibition leads to the downregulation of the NFκB signaling pathway, evident through reduced phosphorylation of NFκB and COX-2 []. Simultaneously, this compound promotes the upregulation of the antioxidant NRF2 signaling pathway, as observed by increased expression of NRF2 and GCLC genes []. This dual action suggests that this compound exerts its anticancer effects by suppressing pro-inflammatory and survival signals mediated by NFκB while enhancing the cellular defense mechanisms against oxidative stress through NRF2 activation.
Q2: What is the evidence that this compound demonstrates anti-tumor activity in preclinical models?
A2: Research indicates that this compound exhibits anti-tumor effects in a preclinical model of breast cancer bone metastasis []. While the specific details of the study are not provided in the abstract, the research suggests that this compound effectively reduces both tumor growth and tumor-induced bone changes in this model []. This finding highlights its potential as a therapeutic agent for breast cancer, particularly in the context of bone metastasis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。